Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (CAS 473694-31-4): Technical Profiling, Safety Data, and Synthetic Utility
Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (CAS 473694-31-4): Technical Profiling, Safety Data, and Synthetic Utility
Executive Summary
In modern drug discovery and organic synthesis, thiophene derivatives serve as critical bioisosteres for phenyl rings, offering modulated lipophilicity and unique pharmacokinetic properties. Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate (CAS 473694-31-4) is a highly versatile bifunctional building block. Featuring both a reactive ketone adjacent to a halogenated heterocycle and a terminal ethyl ester, this compound is uniquely positioned for complex heterocycle synthesis, cross-coupling reactions, and chiral pharmaceutical intermediate development[].
This whitepaper provides an authoritative guide on the physicochemical properties, hazard mitigation strategies, and self-validating synthetic protocols for this critical intermediate.
Physicochemical Profiling
Accurate physicochemical data is the foundation of robust experimental design. The quantitative parameters for Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate are summarized in Table 1.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate |
| CAS Number | 473694-31-4 |
| Molecular Formula | C10H11ClO3S[] |
| Molecular Weight | 246.71 g/mol [] |
| Standard Purity | ≥ 98% (Analytical Grade) |
| Structural Features | 5-chlorothiophene core; 4-oxobutanoate ethyl ester side chain |
| Storage Conditions | Sealed container, protected from light; cold-chain transport recommended,[3] |
Safety Data Sheet (SDS) & Hazard Mitigation
While comprehensive in vivo toxicological profiles for specialized intermediates are continuously updated, structural alerts from the halogenated thiophene and keto-ester moieties dictate strict handling protocols[3]. The compound is classified as a primary irritant.
Hazard Identification & Causality
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Skin/Eye Irritation (H315, H319): The electrophilic nature of the carbonyl carbon and the lipophilic thiophene ring facilitate rapid penetration of the stratum corneum, leading to localized protein denaturation and irritation.
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Respiratory Irritation (H335): Aerosolized particulates or vapors can irritate mucous membranes.
Self-Validating Safety Protocol
To ensure a closed-loop safety system, the following mitigation strategy must be employed:
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Barrier Protection: Utilize EN 374-compliant nitrile gloves. Validation: Inspect gloves for degradation or swelling post-handling; the lipophilic nature of the compound can permeate standard latex.
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Engineering Controls: Handle exclusively within a certified fume hood with a minimum face velocity of 100 fpm.
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Decontamination: In case of exposure, wash immediately with copious amounts of soap and water. The ester linkage is susceptible to slow hydrolysis; thus, alkaline soaps aid in neutralizing and removing the compound.
Fig 1. Safety Data Sheet (SDS) hazard mitigation and response protocol.
Synthetic Pathways & Mechanistic Insights
The most robust method for synthesizing Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate is via the Friedel-Crafts Acylation of 2-chlorothiophene using ethyl 4-chloro-4-oxobutanoate (ethyl succinyl chloride).
Mechanistic Causality
The reaction relies on a Lewis acid (typically AlCl3 ) to coordinate with the carbonyl oxygen of the acid chloride. This coordination weakens the C-Cl bond, generating a highly electrophilic acylium ion. Because the thiophene ring is electron-rich (specifically at the C5 position due to the directing effects of the sulfur atom and the C2 chlorine), electrophilic aromatic substitution occurs rapidly.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure high yield and purity.
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System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.
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Causality: AlCl3 is highly moisture-sensitive. Ambient water will rapidly hydrolyze the catalyst to inactive Al(OH)3 and corrosive HCl gas.
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Reagent Mixing: Dissolve 2-chlorothiophene (1.0 eq) and ethyl 4-chloro-4-oxobutanoate (1.1 eq) in anhydrous Dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.
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Causality: DCM is chosen because it does not strongly coordinate with Lewis acids (unlike ethereal solvents), leaving AlCl3 fully active. The 0 °C temperature is critical; thiophenes are highly nucleophilic and prone to exothermic oligomerization if the reaction runs too hot.
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Catalyst Addition: Add anhydrous AlCl3 (1.2 eq) portion-wise over 15 minutes.
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Validation: The solution will transition to a deep red/brown color, confirming the formation of the AlCl3 -ketone complex.
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Reaction Monitoring: Stir at 0 °C for 2 hours. Validate completion via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase. The disappearance of the UV-active 2-chlorothiophene spot confirms reaction termination.
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Quenching & Phase Separation: Slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice and 1M HCl.
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Causality: The ice absorbs the massive heat of hydration as the aluminum complex is destroyed. The HCl is essential to solubilize the aluminum salts into aqueous AlCl3 , preventing the formation of a stubborn, emulsion-causing Al(OH)3 precipitate. Validation: The aqueous layer must be completely transparent before proceeding.
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Purification: Extract the aqueous layer with DCM (3x). Wash the combined organics with saturated aqueous NaHCO3 (validate neutralization by checking that the aqueous waste pH is ~8), dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via silica gel flash chromatography.
Fig 2. Friedel-Crafts acylation workflow for synthesizing the target compound.
Applications in Drug Development
Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate is not merely an end-product but a highly strategic intermediate[].
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Chiral Synthesis & Resolution: The C4 ketone can be subjected to asymmetric reduction (e.g., via Corey-Bakshi-Shibata (CBS) reduction or engineered ketoreductases) to yield chiral alcohols. These chiral centers are frequently required for binding affinity in target-specific active pharmaceutical ingredients (APIs)[].
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Heterocycle Condensation: The 1,4-dicarbonyl relationship between the ketone and the ester makes this compound an ideal precursor for Paal-Knorr cyclizations. Reaction with primary amines or hydrazines rapidly yields highly substituted pyrroles or pyridazinones, structural motifs present in numerous cardiovascular and anti-inflammatory drugs.
References
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Chemikart Properties Database. "Ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate Properties". Available at:[Link]
